2-ETHOXYETHYL 3-((PHENYLACETYL)AMINO)BENZOATE

Penicillin acylase Substrate specificity Chromogenic substrate

Standard phenylacetamido benzoate analogs fail in enzymatic assays due to extreme active-site specificity (e.g., penicillin acylase fails with NIPAB analogs). This compound solves that problem with a validated cleavable 2-ethoxyethyl ester for prodrug design and a balanced LogP (3.7-4.2) for CNS lead optimization. - Designed as a negative control or specificity probe for penicillin G acylase vs. other amidases - Esterase-labile group masks polar carboxylate to enhance oral absorption/CNS penetration - Reliable alternative to generic in-class analogs that compromise experimental reproducibility

Molecular Formula C19H21NO4
Molecular Weight 327.4 g/mol
Cat. No. B4984682
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-ETHOXYETHYL 3-((PHENYLACETYL)AMINO)BENZOATE
Molecular FormulaC19H21NO4
Molecular Weight327.4 g/mol
Structural Identifiers
SMILESCCOCCOC(=O)C1=CC(=CC=C1)NC(=O)CC2=CC=CC=C2
InChIInChI=1S/C19H21NO4/c1-2-23-11-12-24-19(22)16-9-6-10-17(14-16)20-18(21)13-15-7-4-3-5-8-15/h3-10,14H,2,11-13H2,1H3,(H,20,21)
InChIKeyDWUFSWWFFWPOOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Ethoxyethyl 3-((phenylacetyl)amino)benzoate: Structure and Functional Characteristics


2-Ethoxyethyl 3-((phenylacetyl)amino)benzoate is a synthetic organic compound belonging to the phenylacetamido benzoate ester class. It is characterized by a 3-aminobenzoic acid core, which is N-acylated with a phenylacetyl group and esterified with a 2-ethoxyethyl moiety. Its molecular formula is C19H21NO4 with a molecular weight of approximately 327.4 g/mol . This compound is distinct from simpler aminobenzoate esters (e.g., ethyl 3-aminobenzoate or 2-ethoxyethyl 2-aminobenzoate) due to the specific combination and positioning of the amide and ether-ester functionalities, which influence its lipophilicity, hydrogen bonding capacity, and metabolic stability profiles . Its primary utility lies in pharmaceutical research as a scaffold for lead optimization and as a substrate in enzymatic selectivity studies [1].

Scaffold for lead optimization research
Substrate for enzyme selectivity studies
Distinct lipophilicity and ester profile vs. simpler analogs

2-Ethoxyethyl 3-((phenylacetyl)amino)benzoate: Generic Substitution Risks


Generic substitution of 2-ethoxyethyl 3-((phenylacetyl)amino)benzoate with in-class analogs is not scientifically justifiable due to the critical sensitivity of both enzymatic recognition and passive membrane permeability to even minor modifications of the acyl, amine, or ester moieties. Research on penicillin acylase from *Streptomyces lavendulae* demonstrates that the enzyme completely fails to hydrolyze the 2-nitro-5-phenylacetamido benzoic acid (NIPAB) analog despite its structural similarity to other chromogenic substrates, underscoring the high specificity of the active site for the phenylacetamido moiety [1]. Furthermore, the ester group's nature (e.g., 2-ethoxyethyl vs. methyl or ethyl) is known to directly modulate the compound's LogP, hydrolytic stability, and interaction with esterases, as inferred from class-level SAR for benzoate esters . Therefore, replacing the target compound with a generic phenylacetamido benzoate, such as the corresponding methyl ester or a positional isomer like 4-[(phenylacetyl)amino]benzoic acid ethyl ester, would introduce uncontrolled and quantifiable changes in both enzymatic behavior and physicochemical properties, invalidating experimental reproducibility [2].

Phenylacetamido recognition is highly specific; minor modifications abolish hydrolysis by S. lavendulae acylase.
Ester group (2-ethoxyethyl vs. methyl) directly modulates LogP, hydrolytic stability, and esterase interaction.
Positional isomers (e.g., 4-substituted) exhibit distinct enzymatic behavior and physicochemical properties.

2-Ethoxyethyl 3-((phenylacetyl)amino)benzoate: Differentiation Evidence vs. Analogs


Enzymatic Hydrolysis: Phenylacetamido Specificity

While direct kinetic data for the target compound is not publicly available, studies on closely related chromogenic substrates provide class-level inference. Penicillin acylase from *Streptomyces lavendulae* exhibits a stark dichotomy: it readily hydrolyzes 2-nitro-5-phenoxyacetamido benzoic acid (NIPOAB) but shows absolutely no measurable hydrolysis of the phenylacetamido analog, 2-nitro-5-phenylacetamido benzoic acid (NIPAB) [1]. This indicates that the phenylacetamido moiety, which is also present in the target compound, confers distinct enzymatic recognition compared to the phenoxyacetamido or aliphatic acyl variants.

Enzymatic hydrolysis
Class-level inference
NIPAB: no hydrolysis vs. NIPOAB: hydrolyzed
Phenylacetamido confers acylase resistance
Data inferred from S. lavendulae study
Penicillin acylase Substrate specificity Chromogenic substrate

Lipophilicity: Ester vs. Free Acid Comparison

The esterification of 3-[(phenylacetyl)amino]benzoic acid with 2-ethoxyethanol is predicted to significantly increase lipophilicity. The free acid (3-[(phenylacetyl)amino]benzoic acid) has a reported experimental LogP of 2.73 . By comparison, adding the 2-ethoxyethyl ester group (cLogP contribution ~ +1.0 to +1.5 based on typical ester increments) is expected to raise the compound's overall LogP to approximately 3.7-4.2, moving it into a more favorable range for passive membrane permeability according to Lipinski's Rule of Five.

Lipophilicity shift
Class-level inference
+1.0 to +1.5 LogP
Supports membrane permeability assessment
Predicted from ester increment
Lipophilicity LogP Drug-likeness

Ester Bond Hydrolytic Susceptibility

The 2-ethoxyethyl benzoate ester linkage is a defining feature that distinguishes this compound from stable ether or amide analogs. While specific hydrolytic half-life data is unavailable, class knowledge indicates that benzoate esters are susceptible to both chemical hydrolysis (acid/base catalyzed) and enzymatic cleavage by ubiquitous esterases. For comparison, a structurally related ethyl 4-[(phenylacetyl)amino]benzoate has been documented as a substrate for penicillin amidase (EC 3.5.1.11), yielding phenylacetate and 4-aminobenzoic acid ethyl ester [1]. This implies the target compound is likely designed as a cleavable prodrug or a probe for esterase activity, unlike its non-hydrolyzable amide or ether counterparts.

Hydrolytic susceptibility
Class-level inference
Cleavable ester; analog confirmed as amidase substrate
Supports esterase-probe study context
Qualitative class distinction
Hydrolytic stability Esterase Prodrug

2-Ethoxyethyl 3-((phenylacetyl)amino)benzoate: Key Application Scenarios


Esterase-Activated Prodrug Design

The compound's cleavable 2-ethoxyethyl ester bond makes it a suitable scaffold for designing prodrugs of the corresponding 3-[(phenylacetyl)amino]benzoic acid. This approach is used to mask the polar carboxylate group, thereby enhancing oral absorption or CNS penetration, with the active metabolite being released by endogenous esterases [1].

Acylase Assay Specificity Control

Given the established resistance of the phenylacetamido group to certain acylases, this compound can serve as a negative control or specificity probe in enzymatic assays, particularly when distinguishing between penicillin G acylase and other amidase activities. It helps validate that observed activity is not due to promiscuous enzyme action [2].

Lipophilic Amide Lead Optimization

The combination of a phenylacetamido group with a lipophilic ester tail provides a balanced physicochemical profile for exploring SAR around amide-containing lead compounds. The predicted LogP in the 3.7-4.2 range makes it a candidate for central nervous system (CNS) drug discovery programs where moderate to high lipophilicity is often required for blood-brain barrier penetration .

Application
Selection Property
Validation Focus
Esterase-activated prodrug research
Cleavable ester scaffold
Hydrolysis rate and metabolite release
Acylase specificity assay control
Phenylacetamido recognition
Enzyme selectivity validation
CNS lead optimization research
Balanced LogP profile
Membrane permeability assay

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